3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Overview
Description
3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chemical compound with the empirical formula C5H9ClF3N . It is used in various research and development applications .
Molecular Structure Analysis
The linear formula of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride is C6H9F3N2O.ClH . The molecular weight of this compound is 218.60 .Physical And Chemical Properties Analysis
3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 218.60 . This compound should be stored under inert gas and it’s hygroscopic, meaning it readily absorbs moisture from the air .Scientific Research Applications
Influenza Neuraminidase Inhibition
3-(Trifluoroacetamido)pyrrolidine Hydrochloride demonstrates efficacy as an inhibitor of influenza neuraminidase. A study described the potent inhibitor A-192558, which contains a trifluoroacetamido group, showcasing its interaction with the hydrophobic pocket of the enzyme active site. This compound was highlighted for its potent inhibitory action against influenza neuraminidase (NA), crucial in the virus's replication process (Wang et al., 2001).
Synthesis of Constrained Mescaline Analogue
Research focused on the synthesis of a new, conformationally constrained mescaline analogue, utilizing a pyrrolidine core. This synthetic route, involving 3-(Trifluoroacetamido)pyrrolidine Hydrochloride, led to the creation of a novel mescaline analogue with potential activity towards specific neurotransmitter receptors (Barreto et al., 2007).
Structural Analysis
In structural chemistry, 3-(Trifluoroacetamido)pyrrolidine Hydrochloride has been used to synthesize compounds for x-ray crystallography studies. For instance, the synthesis of oximes from related compounds provided insights into molecular structures and the relation of functional groups (Tinant et al., 1995).
Organic Synthesis and Catalysis
The compound plays a role in organocatalysis. For example, a study demonstrated its use in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, emphasizing its importance in organic synthesis and the creation of diverse chemical products (Chowdhury & Ghosh, 2009).
Cognitive Disorder and Alzheimer's Disease Treatment
In the field of neuroscience and pharmacology, research has identified compounds including 3-(Trifluoroacetamido)pyrrolidine Hydrochloride as potential therapeutic agents for cognitive disorders and Alzheimer's disease. These compounds have shown promise in preclinical studies, indicating potential in improving cognitive efficacy and offering disease-modifying effects (Brioni et al., 2011).
Enantioselective Organic Reactions
The trifluoroacetic acid salt of this compound has been used effectively as an organocatalyst in asymmetric intramolecular aldol reactions. This application is significant in the field of stereochemistry and the synthesis of enantiomerically pure compounds (Hayashi et al., 2007).
Crystal Structure and Hydrogen Bonding Studies
In crystallography, 3-(Trifluoroacetamido)pyrrolidine Hydrochloride derivatives have been synthesized for studying crystal structures and hydrogen bonding. This aids in understanding molecular interactions and the design of novel materials (Mphahlele, 2018).
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride are currently unknown. This compound is an organic molecule
Mode of Action
As an organic compound, it may interact with various biological targets in the body, leading to changes in cellular processes .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZSIQCZAFAEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375303 | |
Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |
CAS RN |
115445-31-3, 84424-06-6 | |
Record name | Acetamide, 2,2,2-trifluoro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115445-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84424-06-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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